3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQAHPHBGULNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630974 | |

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97389-25-8 | |

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide to the Characterization of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of its class to receive clinical approval.[1][2] This five-membered heterocyclic scaffold has demonstrated a remarkable range of biological activities, prompting extensive research into its derivatives.[1][2] This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous characterization of a specific analogue, This compound .

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, mirroring the process of discovery and verification in a research setting. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for establishing the compound's identity, purity, and structural integrity.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its basic molecular and physical properties. This compound combines the critical oxazolidinone core with a 4-hydroxyphenyl substituent, a common pharmacophore known for its ability to engage in hydrogen bonding with biological targets.

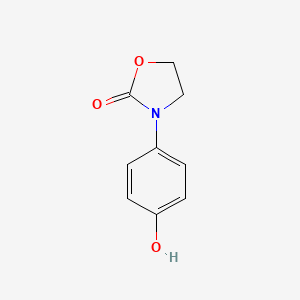

Caption: Molecular Structure of this compound.

A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [3][4] |

| Molecular Weight | 179.17 g/mol | PubChem |

| Monoisotopic Mass | 179.05824 Da | [4] |

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis Pathway

While multiple synthetic routes to N-aryl oxazolidinones exist, a common and effective strategy involves the palladium-catalyzed N-arylation of 2-oxazolidinone.[5] This approach offers good yields and tolerates a variety of functional groups.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-oxazolidinone (1.0 eq), 4-iodophenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), the palladium catalyst, and the phosphine ligand.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Extraction: Wash the organic filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale: ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, we expect distinct signals for the aromatic protons of the hydroxyphenyl ring and the aliphatic protons of the oxazolidinone ring.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenolic OH | ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| Aromatic | ~7.3 - 7.5 | Doublet | 2H | Protons ortho to N |

| Aromatic | ~6.8 - 7.0 | Doublet | 2H | Protons ortho to OH |

| Oxazolidinone | ~4.4 - 4.6 | Triplet | 2H | O-CH₂ |

| Oxazolidinone | ~4.0 - 4.2 | Triplet | 2H | N-CH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~155 - 158 | C =O |

| Aromatic | ~154 - 156 | C -OH |

| Aromatic | ~130 - 133 | C -N |

| Aromatic | ~120 - 123 | C H (ortho to N) |

| Aromatic | ~115 - 117 | C H (ortho to OH) |

| Oxazolidinone | ~60 - 63 | O-C H₂ |

| Oxazolidinone | ~43 - 46 | N-C H₂ |

Note: Predicted shifts are based on typical values for similar structures and may vary depending on the solvent and instrument.[6][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like the phenolic -OH) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra to assign all proton and carbon signals, confirming the connectivity and structural integrity of the molecule. The observation of a broad singlet for the phenolic proton that disappears upon addition of D₂O is a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups present in a molecule.

Rationale: The technique measures the absorption of infrared radiation by specific molecular vibrations. The carbonyl (C=O) group of the oxazolidinone ring and the hydroxyl (O-H) group of the phenol moiety will produce strong, characteristic absorption bands.[8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carbamate) | 1730 - 1760 | Very Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N stretch | 1250 - 1335 | Medium |

| C-O stretch | 1000 - 1320 | Strong |

Experimental Protocol: IR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups. The presence of a very strong band around 1750 cm⁻¹ and the absence of an N-H stretch are critical for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Rationale: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, allowing for the precise determination of its mass. The monoisotopic mass of C₉H₉NO₃ is 179.05824 Da.[4] Collision-induced dissociation (CID) can then be used to fragment the molecule, providing further structural validation.[10]

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 180.0655 | Protonated molecule |

| [M+Na]⁺ | 202.0475 | Sodium adduct |

| [M-H]⁻ | 178.0510 | Deprotonated molecule |

Predicted m/z values are based on monoisotopic masses.[4]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For higher confidence, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation (MS/MS): Select the precursor ion (e.g., m/z 180.0655) and subject it to CID to obtain a tandem mass spectrum (MS/MS), which can be analyzed to confirm structural fragments.

Crystallographic Analysis

When a high-quality single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous 3D structural determination.

Rationale: This technique maps the electron density within a crystal, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks involving the phenolic hydroxyl group.[11]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide an irrefutable body of evidence to confirm the structure and purity of the synthesized compound, a critical prerequisite for its advancement in any research or drug development pipeline. For definitive stereochemical and packing information, single-crystal X-ray analysis remains the gold standard. This guide provides the foundational protocols and rationale necessary for any scientist undertaking the characterization of this important molecular scaffold.

References

-

PubChem. 3-(4-Hydroxyphenyl)-5-methyl-1,3-oxazolidine-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. Available from: [Link]

-

PubChem. 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. 2-Oxazolidinone, 5-(hydroxymethyl)-3-(4-hydroxyphenyl)-, (R)-. American Chemical Society. Available from: [Link]

-

de Almeida, L., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

-

Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. Available from: [Link]

-

ResearchGate. (2016). Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. Available from: [Link]

-

ResearchGate. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

NIST WebBook. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. National Institute of Standards and Technology. Available from: [Link]

-

NIST WebBook. Oxazolidin-2-one. National Institute of Standards and Technology. Available from: [Link]

-

University of Calgary. IR Chart. Available from: [Link]

- Google Patents. EP0586344B1 - Oxazolidene derivatives and their use as pharmaceuticals.

-

Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Available from: [Link]

-

ResearchGate. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. Available from: [Link]

- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

National Institutes of Health. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. Available from: [Link]

-

Scripta Scientifica Pharmaceutica. (2021). IR and UV-VIS spectroscopic analysis of a new compound. Available from: [Link]

-

PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Available from: [Link]

-

MDPI. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available from: [Link]

-

MDPI. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]

-

National Institutes of Health. (2022). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Available from: [Link]

-

SpectraBase. (4S)-3-[(E)-1-oxo-3-phenylprop-2-enyl]-4-phenyl-2-oxazolidinone. Available from: [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H9NO3 | CID 23145678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. Oxazolidinone synthesis [organic-chemistry.org]

- 6. conferences.koyauniversity.org [conferences.koyauniversity.org]

- 7. mdpi.com [mdpi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a core oxazolidinone ring system. This scaffold is of significant interest in medicinal chemistry, most notably as the basis for a class of synthetic antibacterial agents.[1] The oxazolidinone ring, particularly the 2-oxazolidinone isomer, is a privileged structure in drug discovery. The substitution at the nitrogen atom with a 4-hydroxyphenyl group presents opportunities for further functionalization and modulation of its biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its use in research and drug development.

Physicochemical and Spectral Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₉NO₃ | PubChem CID: 23145678[2] |

| Molecular Weight | 179.18 g/mol | PubChem CID: 23145678[2] |

| Predicted XlogP | 1.1 | PubChemLite[3] |

| Appearance | White to off-white solid (predicted) | General property of similar compounds |

| Melting Point | Not available (predicted to be a solid at room temperature) | |

| Solubility | Predicted to be soluble in various organic solvents. | [4] |

Spectral Characteristics

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the aromatic and oxazolidinone ring protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Oxazolidinone Protons: Two triplets in the aliphatic region, corresponding to the two methylene groups of the oxazolidinone ring. The protons on the carbon adjacent to the oxygen (C5) are expected to be further downfield (around δ 4.4-4.6 ppm) compared to the protons on the carbon adjacent to the nitrogen (C4) (around δ 3.9-4.1 ppm).

-

Phenolic Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (δ 155-160 ppm) is characteristic of the carbamate carbonyl group in the oxazolidinone ring.

-

Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded.

-

Oxazolidinone Carbons: Two signals in the aliphatic region for the methylene carbons of the ring, with the carbon bonded to oxygen (C5) appearing at a higher chemical shift (around δ 60-70 ppm) than the carbon bonded to nitrogen (C4) (around δ 40-50 ppm).

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1740-1760 cm⁻¹ is characteristic of the cyclic carbamate of the oxazolidinone ring.

-

C-O Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.

-

C-N Stretch: An absorption in the fingerprint region.

Mass Spectrometry (Predicted):

Electron impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation would likely involve cleavage of the oxazolidinone ring and the substituent bonds.[5][6]

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the formation of the N-aryl oxazolidinone core. A common and effective strategy involves the reaction of 4-aminophenol with a suitable C2 synthon that can subsequently cyclize.

Conceptual Synthetic Pathway

Caption: General synthetic approach to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of N-aryl-2-oxazolidinones from aromatic amines and ethylene carbonate.[2][7]

Reaction: 4-Aminophenol with Ethylene Carbonate

Materials:

-

4-Aminophenol

-

Ethylene Carbonate

-

Cesium Carbonate (Cs₂CO₃) as a catalyst (optional, but can improve yield)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, or solventless)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1 equivalent) and ethylene carbonate (1.1-1.5 equivalents). If using a catalyst, add a catalytic amount of cesium carbonate (e.g., 0.1 equivalents).

-

Heating: Heat the reaction mixture to a high temperature (typically 140-160 °C) with vigorous stirring. The reaction can be performed neat (solventless) or in a high-boiling point solvent like DMF.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ethylene Carbonate: Serves as a safe and effective C2 synthon, providing the -CH₂CH₂O- unit and the carbonyl group for the oxazolidinone ring. It is a less hazardous alternative to using 2-chloroethanol followed by a phosgene equivalent.

-

High Temperature: The reaction requires significant thermal energy to promote the nucleophilic attack of the amine onto the carbonate and the subsequent intramolecular cyclization.

-

Catalyst: While the reaction can proceed without a catalyst, bases like cesium carbonate can facilitate the deprotonation of the amine and the intermediate carbamate, accelerating the reaction rate.

Potential Applications in Drug Development

The oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents.[1] The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis at a very early stage.[8]

Antimicrobial Potential

Given the well-established antibacterial activity of the oxazolidinone class of compounds, this compound is a promising candidate for investigation as an antimicrobial agent.[9][10] The 4-hydroxyphenyl substituent offers a site for further modification to potentially enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties.

Cytotoxic and Anticancer Research

Derivatives of oxazolidinone have also been explored for their potential as anticancer agents.[6][11] The cytotoxic effects of novel oxazolidinone derivatives are an active area of research. The presence of the phenolic hydroxyl group on this compound allows for the synthesis of a diverse library of derivatives for screening against various cancer cell lines.

Reactivity and Chemical Transformations

The this compound molecule possesses several reactive sites that can be targeted for chemical modification.

Caption: Key reactive sites of this compound.

-

Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for a variety of chemical transformations, including etherification (e.g., Williamson ether synthesis) and esterification. This allows for the introduction of diverse functional groups to explore structure-activity relationships.

-

Oxazolidinone Ring: The oxazolidinone ring is generally stable under neutral conditions. However, it can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening to form the corresponding amino alcohol.[12]

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the hydroxyl and oxazolidinone groups would need to be considered.

Conclusion

This compound is a molecule of significant interest due to its core oxazolidinone structure, a key pharmacophore in medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from related structures. The synthetic routes are accessible, and the presence of a functionalizable phenolic hydroxyl group makes it an attractive scaffold for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this promising compound.

References

-

Royal Society of Chemistry. (n.d.). An Expedient Stereoselective and Chemoselective Synthesis of Bicyclic Oxazolidinones from Quinols and Isocyanates. Retrieved from [Link]

-

Semantic Scholar. (2005). Synthesis of Novel 4-Functionalised Oxazolidin-2-ones. Retrieved from [Link]

-

MDPI. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of the prepared compounds (2-13). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Premium Quality (4S)-4-[(4-Hydroxyphenyl)methyl]-2,5-oxazolidinedione - CAS 3415-08-5 Manufacturer. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-oxazolidin-2-one. Retrieved from [Link]

- Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

National Institutes of Health. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

-

Unknown Source. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Retrieved from [Link]

-

National Institutes of Health. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxazolidinones. Retrieved from [Link]

-

Scilit. (n.d.). Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]

-

ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Retrieved from [Link]

-

National Institutes of Health. (2010). The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

-

Indian Academy of Sciences. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Retrieved from [Link]

-

ResearchGate. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

-

SpringerLink. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Growth, spectroscopic behavior, single-crystal investigation, Hirshfeld surface analysis, DFT/TD-DFT computational studies and NLO evaluation. Retrieved from [Link]-thiazol-2%E2%80%B2(3%E2%80%B2H)-ylidene%5D-thiazolidin-4-one%3A-Khelloul-Toubal/1f1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b1b)

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and DFT calculations on [4-(sulfonylazide)phenyl]-1-azide. Retrieved from [Link]

Sources

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. innospk.com [innospk.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazolidin-2-one [webbook.nist.gov]

- 9. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones [mdpi.com]

- 10. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Oxazolidinone Core and the Significance of a Versatile Intermediate

An In-depth Technical Guide to 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist

The oxazolidinone ring system stands as a cornerstone in modern medicinal chemistry. First gaining prominence with the regulatory approval of Linezolid in 2000, this five-membered heterocycle became the progenitor of the first new class of antibiotics in decades.[1][2] The unique mechanism of action of oxazolidinones—inhibiting bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit—provides a critical tool against multidrug-resistant Gram-positive pathogens like MRSA and VRE.[1][3]

Beyond its antibacterial prowess, the oxazolidinone scaffold is a "privileged" structure, explored for a vast range of therapeutic applications, including antitubercular, anticancer, and neuroprotective agents.[2][4] This versatility stems from its rigid structure, which serves as an excellent scaffold for orienting substituents in three-dimensional space, and its synthetic tractability.

Within this important class of compounds, This compound (CAS: 97389-25-8) emerges not as an end-product therapeutic, but as a pivotal intermediate for drug discovery and development. Its structure combines the pharmacologically significant oxazolidinone core with a functionalized aromatic side chain—a 4-hydroxyphenyl group. This phenolic moiety provides a reactive handle for chemists to elaborate the molecule, building libraries of derivatives to probe structure-activity relationships (SAR). This guide provides an in-depth technical overview of its synthesis, characterization, and strategic application for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in its effective utilization. These characteristics influence its reactivity, solubility, and handling requirements. The key data are summarized below.

| Property | Value | Source |

| CAS Number | 97389-25-8 | [5] |

| Molecular Formula | C₉H₉NO₃ | [6][7] |

| Molecular Weight | 179.18 g/mol | [5][7] |

| Monoisotopic Mass | 179.05824 Da | [6] |

| Melting Point | 81 - 85 °C (for a related compound) | |

| Appearance | Expected to be a solid at room temperature | [8] |

| Predicted XlogP | 1.1 | [6] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

PART 2: Synthesis and Spectroscopic Characterization

The synthesis of 3-aryl-2-oxazolidinones is well-established in the literature. While a specific publication detailing the synthesis of this exact molecule was not identified, a robust and logical protocol can be designed based on standard methodologies, such as the cyclization of a β-amino alcohol or palladium-catalyzed N-arylation.

2.1: Representative Synthesis Protocol: Cyclization of N-(4-hydroxyphenyl)ethanolamine

This approach is predicated on the formation of a carbamate from a suitable β-amino alcohol, followed by intramolecular cyclization. The choice of reagents is critical for achieving high yield and purity while protecting the sensitive phenolic hydroxyl group.

Workflow Diagram: Synthesis of this compound

Caption: A plausible two-step synthesis and purification workflow.

Detailed Step-by-Step Methodology:

-

Synthesis of N-(2-hydroxyethyl)-4-aminophenol (Precursor):

-

To a solution of 4-aminophenol (1 equiv.) in a polar aprotic solvent like DMF, add a mild base such as potassium carbonate (1.5 equiv.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amine.

-

Add 2-bromoethanol (1.1 equiv.) dropwise to the suspension. The rationale here is to favor N-alkylation over O-alkylation, which is kinetically favored under these conditions.

-

Heat the reaction mixture to 60-70°C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The crude precursor is then purified by column chromatography.

-

-

Cyclization to form this compound:

-

Dissolve the purified N-(2-hydroxyethyl)-4-aminophenol (1 equiv.) in an anhydrous solvent such as THF.

-

Add a non-nucleophilic base like triethylamine (2.2 equiv.) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equiv.), in THF. Using a phosgene equivalent is a critical safety choice to avoid handling highly toxic phosgene gas. The base neutralizes the HCl generated during the reaction, driving the cyclization forward.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid product is best purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as a crystalline solid. Purity should be assessed by HPLC and NMR.

-

2.2: Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following techniques are standard, and the expected spectral features are described.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive map of the proton environment. In a solvent like DMSO-d₆:

-

Phenolic Proton (-OH): A broad singlet, typically downfield (>9.0 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group will appear as one doublet, and the protons ortho to the oxazolidinone nitrogen will appear as another.

-

Oxazolidinone Ring Protons: Two triplets in the aliphatic region (approx. 3.5-4.5 ppm). The methylene group adjacent to the oxygen (-O-CH₂-) will likely be further downfield than the methylene group adjacent to the nitrogen (-N-CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A distinct peak in the downfield region, typically around 155-160 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (115-155 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield of this group.

-

Oxazolidinone Ring Carbons: Two signals for the methylene carbons, typically between 45-70 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹ is characteristic of the cyclic carbamate (lactone) carbonyl.

-

C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 180.06 and the sodiated adduct [M+Na]⁺ at m/z 202.05.[6]

-

PART 3: Role in Drug Discovery & Development

While this compound is not itself an active pharmaceutical ingredient, it is a highly valuable scaffold for building potential drug candidates. Its utility is twofold: it provides the essential oxazolidinone core and a strategically placed functional group for diversification.

3.1: The Oxazolidinone Core: Mechanism of Action

The primary therapeutic value of the oxazolidinone class lies in its unique antibacterial mechanism. Oxazolidinones inhibit the initiation of protein synthesis, a mechanism distinct from other protein synthesis inhibitors.[1][3] This prevents the formation of the initiation complex and, consequently, the synthesis of bacterial proteins.

Diagram: Oxazolidinone Mechanism of Action

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the binding of the initiator fMet-tRNA to the P-site, thereby inhibiting the formation of the 70S initiation complex.

3.2: The 4-Hydroxyphenyl Group: A Gateway for Analogue Synthesis

The true value of this compound for a medicinal chemist is the phenolic hydroxyl group. This group is a versatile chemical handle that can be modified through various reactions to create a library of analogues for SAR studies.

Key Chemical Transformations:

-

Williamson Ether Synthesis: Reacting the phenol with an alkyl halide under basic conditions allows for the introduction of a wide variety of ether-linked side chains. These chains can be designed to interact with specific pockets in a biological target, improve pharmacokinetic properties (like solubility or metabolic stability), or modulate target affinity.

-

Esterification: Formation of esters via reaction with acyl chlorides or carboxylic acids can create prodrugs, which may improve oral bioavailability. The ester can be designed to be cleaved by esterases in the body, releasing the active parent compound.

-

Mannich Reactions: The phenol can be used in Mannich reactions to introduce aminomethyl groups, adding basic centers that can be crucial for target binding or solubility.

This strategy allows researchers to take the established oxazolidinone core and systematically explore how modifications at the phenyl ring impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this compound is not detailed in the provided search results, general precautions for similar powdered organic compounds should be applied.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

-

Inhalation: Move the person into fresh air.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a classic example of a strategic molecular building block in drug discovery. It marries a pharmacologically validated core, the oxazolidinone ring, with a functional handle, the hydroxyphenyl group, that invites chemical exploration. For research teams aiming to develop novel therapeutics, whether antibacterial or for other indications, this compound serves as an ideal starting point for the synthesis of diverse chemical libraries. A thorough understanding of its synthesis, characterization, and chemical potential is essential for leveraging its full value in the complex, iterative process of drug development.

References

-

Current Updates on Oxazolidinone and Its Significance - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (2021, July 14). NIH. Retrieved January 18, 2026, from [Link]

-

SAFETY DATA SHEET. (2021, March 10). Bisor Corporation. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

This compound | C9H9NO3 | CID 23145678. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

Sources

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. v6-file.globalso.com [v6-file.globalso.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Predicted Biological Activity of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the synthetic compound 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from structure-activity relationship (SAR) studies of the broader oxazolidinone class of compounds to forecast its potential pharmacological profile. The primary focus is on its inferred antibacterial properties, drawing parallels with established oxazolidinone antibiotics. Additionally, other potential biological activities, such as enzyme inhibition and central nervous system effects, are explored based on the known activities of structurally related heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar molecules.

Introduction to this compound

The compound this compound belongs to the oxazolidinone class of heterocyclic compounds. The oxazolidinone ring system is a critical pharmacophore in medicinal chemistry, most notably recognized for its role in a novel class of antibiotics. The structure of the title compound features an oxazolidin-2-one core, with a 4-hydroxyphenyl group attached to the nitrogen atom at the 3-position.

The oxazolidinones are a significant class of synthetic antibacterial agents with a unique mechanism of action, making them effective against multi-drug resistant Gram-positive bacteria.[1] The first member of this class to be approved for clinical use was linezolid, which has become a crucial therapeutic option for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The biological activity of oxazolidinones is highly dependent on the substituents at the N-3 and C-5 positions of the oxazolidinone ring.

Predicted Antibacterial Activity

Based on extensive SAR studies of the oxazolidinone class, this compound is predicted to possess antibacterial activity, primarily against Gram-positive bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] This mechanism is distinct from other classes of protein synthesis inhibitors, which typically act at later stages of elongation. The proposed mechanism involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3] This binding event prevents the formation of the initiation complex, a crucial step involving the binding of fMet-tRNA to the ribosome.[3] By blocking this initial step, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[4]

Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is available, the following table presents hypothetical MIC values for this compound against common Gram-positive bacteria to illustrate how such data would be presented.

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |

| This compound | TBD | TBD |

| Linezolid (Reference) | 1-4 | 1-4 |

TBD: To Be Determined

Conclusion and Future Directions

This compound is a molecule of interest due to its oxazolidinone core, a well-established antibacterial pharmacophore. Based on extensive structure-activity relationship data for this class, it is reasonable to predict that this compound will exhibit activity against Gram-positive bacteria by inhibiting protein synthesis. Furthermore, the broader biological activities of related heterocyclic compounds suggest potential for other pharmacological effects, including enzyme inhibition and anticonvulsant activity.

This technical guide serves as a starting point for the systematic investigation of this compound. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm its predicted biological activities and to further explore its therapeutic potential.

References

-

Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Available at: [Link]

-

New oxazolidinone derivatives as antibacterial agents with improved activity. Taylor & Francis Online. Available at: [Link]

-

Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. J-Stage. Available at: [Link]

-

Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. PubMed. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of N-(4-Benzamidino)-Oxazolidinones–Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6. ResearchGate. Available at: [Link]

-

Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. National Institutes of Health. Available at: [Link]

-

Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Semantic Scholar. Available at: [Link]

-

Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]

-

Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. National Institutes of Health. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central. Available at: [Link]

-

synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry. Available at: [Link]

Sources

- 1. Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone [jstage.jst.go.jp]

- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one and the Broader Oxazolidinone Class

Introduction

The oxazolidinones represent a significant class of synthetic antimicrobial agents, distinguished by their unique mechanism of action that circumvents common resistance pathways. While the specific biological activities of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one are not extensively documented in publicly available literature, its core structure is emblematic of the oxazolidinone pharmacophore. This guide will, therefore, provide a comprehensive overview of the well-established mechanism of action for the oxazolidinone class, using this compound as a representative scaffold. We will delve into the molecular interactions, key experimental validations, and the broader therapeutic implications for this important group of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these molecules exert their therapeutic effects.

The Core Mechanism: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] Unlike many other classes of antibiotics that target the elongation phase of translation, oxazolidinones act at the very earliest stage—the initiation of protein synthesis.[2][3] This distinction is a key factor in their effectiveness against multidrug-resistant Gram-positive bacteria, as there is no cross-resistance with other protein synthesis inhibitors.[1]

The molecular target of oxazolidinones is the bacterial ribosome, specifically the 50S ribosomal subunit.[4][5] They bind to a specific site on the 23S ribosomal RNA (rRNA) of the 50S subunit, near the peptidyl transferase center (PTC). This binding pocket is located at the interface of the A (aminoacyl) and P (peptidyl) sites. By occupying this critical location, oxazolidinones prevent the formation of the initiation complex, which is a prerequisite for the commencement of protein synthesis.[2][3] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). The presence of the oxazolidinone molecule sterically hinders the proper positioning of the fMet-tRNA in the P-site, thereby stalling the entire translation process before it can even begin.

Figure 1: Simplified signaling pathway of oxazolidinone's mechanism of action.

Experimental Validation of the Mechanism of Action

The elucidation of the oxazolidinone mechanism of action is a testament to a variety of rigorous experimental techniques. These methods, when used in concert, provide a self-validating system that confirms the molecular target and the functional consequences of drug binding.

In Vitro Translation Inhibition Assays

The foundational evidence for the inhibitory effect of oxazolidinones on protein synthesis comes from in vitro translation assays. These experiments typically utilize a cell-free system containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template).

Step-by-Step Methodology:

-

Preparation of Cell-Free Extract: A bacterial cell lysate, typically from E. coli or S. aureus, is prepared to provide the translational machinery.

-

Incubation: The cell-free extract is incubated with an mRNA template (e.g., MS2 phage RNA) and radiolabeled amino acids (e.g., [³H]-leucine or [³⁵S]-methionine) in the presence and absence of the oxazolidinone compound.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acids into polypeptides, usually by precipitation with trichloroacetic acid (TCA) followed by scintillation counting.

-

Data Analysis: The concentration of the oxazolidinone that inhibits protein synthesis by 50% (IC₅₀) is determined.

Causality and Insights: These assays directly demonstrate that oxazolidinones interfere with the overall process of protein synthesis. By comparing the IC₅₀ values of different derivatives, researchers can establish structure-activity relationships (SAR).

Ribosome Binding Assays

To pinpoint the molecular target, ribosome binding assays are employed. These experiments determine whether the drug directly interacts with the ribosome and can identify which ribosomal subunit is involved.

Step-by-Step Methodology:

-

Preparation of Ribosomal Subunits: 70S ribosomes are isolated from bacteria and then dissociated into their 30S and 50S subunits by centrifugation through a sucrose gradient with low Mg²⁺ concentration.

-

Binding Reaction: Radiolabeled oxazolidinone is incubated with either intact 70S ribosomes or the isolated 30S and 50S subunits.

-

Separation of Bound and Unbound Drug: The ribosome-drug complexes are separated from the unbound drug using methods like nitrocellulose filter binding or ultracentrifugation.

-

Quantification: The amount of radioactivity associated with the ribosomes or their subunits is measured to determine the extent of binding.

Causality and Insights: These experiments have consistently shown that oxazolidinones selectively bind to the 50S ribosomal subunit, thereby identifying it as the direct molecular target.[4]

Toeprinting (Primer Extension Inhibition) Assay

The toeprinting assay provides a high-resolution method to map the precise location of the ribosome on an mRNA molecule. This technique is invaluable for determining at which specific step of translation a drug exerts its inhibitory effect.

Step-by-Step Methodology:

-

Formation of the Translation Complex: A specific mRNA template, a DNA primer complementary to a downstream region of the mRNA, ribosomes, and initiation factors are combined to form a translation initiation complex.

-

Primer Extension: Reverse transcriptase is added to the mixture. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer.

-

Inhibition of Reverse Transcriptase: When the reverse transcriptase encounters the stalled ribosome, it is blocked, leading to the premature termination of cDNA synthesis.

-

Analysis of cDNA Products: The resulting cDNA fragments are separated by size using gel electrophoresis. The length of the "toeprint" fragment indicates the precise position of the leading edge of the ribosome on the mRNA.

-

Drug Effect: The assay is performed in the presence and absence of the oxazolidinone. An accumulation of a specific toeprint in the presence of the drug indicates that it stalls the ribosome at that particular codon.

Causality and Insights: Toeprinting assays have demonstrated that oxazolidinones stall the ribosome at the initiation codon, preventing the transition to the elongation phase. This provides strong evidence for their role as inhibitors of translation initiation.

Figure 2: A simplified workflow of the toeprinting assay to determine the site of ribosome stalling.

Quantitative Data for Representative Oxazolidinones

| Parameter | Value | Organism/System | Reference |

| IC₅₀ (In vitro translation) | 1.8 - 2.5 µM | E. coli cell-free extract | [6] |

| MIC (Minimum Inhibitory Concentration) | |||

| Staphylococcus aureus (MRSA) | 0.5 - 4.0 µg/mL | Clinical isolates | [7] |

| Enterococcus faecium (VRE) | 1.0 - 4.0 µg/mL | Clinical isolates | [7] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 - 2.0 µg/mL | Clinical isolates | [7] |

| Binding Affinity (Kd) | ~20 µM | E. coli 50S ribosomal subunit | [8] |

Synthesis of 3-Aryl-2-Oxazolidinones: The Chemical Foundation

The synthesis of the 3-aryl-2-oxazolidinone scaffold, of which this compound is a member, is a critical aspect of the development of this class of compounds. A common and effective method involves the cyclization of an N-aryl carbamate with an epoxide.

Step-by-Step Methodology:

-

Formation of the N-Aryl Carbamate: The starting aniline (e.g., 4-aminophenol) is reacted with a chloroformate (e.g., benzyl chloroformate) to form the corresponding N-aryl carbamate.

-

Deprotonation: The carbamate is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature to deprotonate the nitrogen atom, forming a lithium amide intermediate.

-

Reaction with an Epoxide: A suitable epoxide, such as (R)-glycidyl butyrate, is added to the reaction mixture. The lithium amide attacks the less hindered carbon of the epoxide ring, leading to ring-opening.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the alkoxide attacking the carbonyl carbon of the carbamate, to form the 2-oxazolidinone ring and release the protecting group.

-

Purification: The final 3-aryl-2-oxazolidinone product is purified using standard techniques such as column chromatography.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of N-aryl Oxazolidinones

<

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria stands as a critical threat to global health, necessitating the urgent discovery and development of novel antibiotics. Among the arsenal of antimicrobial agents, the synthetic N-aryl oxazolidinones have emerged as a vital class, particularly for combating infections caused by resilient Gram-positive pathogens. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, from their serendipitous beginnings to their current status as indispensable therapeutics.

From Unintended Discovery to a New Class of Antibacterials

The journey of N-aryl oxazolidinones began unexpectedly in the late 1980s within the agrochemical research division of E.I. DuPont de Nemours & Company.[1][2] Scientists initially synthesized these compounds, including the notable examples DuP-105 and DuP-721, while investigating potential agricultural fungicides.[2][3] Although they did not progress as commercial agrochemicals, this early work laid the crucial foundation for their later rediscovery as potent antibacterial agents.[1]

Faced with the escalating crisis of antibiotic resistance from Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), researchers at Pharmacia and Upjohn (now part of Pfizer) revisited the oxazolidinone scaffold in the 1990s.[1][4] This renewed focus led to a dedicated research program that identified the significant antibacterial potential of this chemical class.[4]

A Unique Mechanism of Action: Inhibiting Protein Synthesis at its Inception

A key factor that propelled the development of oxazolidinones was their novel mechanism of action, distinct from all existing antibiotic classes.[5] These synthetic agents inhibit bacterial protein synthesis at a very early stage, a crucial process for bacterial viability.[5][6]

N-aryl oxazolidinones bind to the 23S ribosomal RNA of the 50S subunit, a component of the bacterial ribosome.[7][8][9] This binding event specifically interferes with the formation of the 70S initiation complex, which is the first step in protein synthesis.[4][5] By preventing the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome, they effectively halt the production of essential bacterial proteins.[5][8] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[5][7]

Figure 1: The mechanism of N-aryl oxazolidinones, which involves binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex, thereby inhibiting bacterial protein synthesis.

The Path to Clinical Use: Linezolid and Tedizolid

Intensive medicinal chemistry efforts and structure-activity relationship (SAR) studies were pivotal in optimizing the antibacterial activity and safety profiles of oxazolidinones.[4][10] These studies revealed several key structural features essential for their efficacy:

-

The Oxazolidinone Core (Ring A): The central heterocyclic ring is the foundational scaffold.[11][12]

-

The N-Aryl Substituent (Ring B): An aryl group attached to the nitrogen of the oxazolidinone ring is crucial for activity.[11][12]

-

The C5 Side Chain: The substituent at the C5 position, particularly the (S)-configuration of the acetamidomethyl group, is critical for potent antibacterial action.[12][13]

This research culminated in the development of linezolid (Zyvox®).[4] Discovered in the mid-1990s and approved by the US Food and Drug Administration (FDA) in 2000, linezolid was the first member of this new class of antibiotics to be introduced into clinical practice.[6][14] It demonstrated high efficacy against a range of Gram-positive pathogens, including MRSA and VRE.[6][15]

Further research led to the development of second-generation oxazolidinones with improved properties. Tedizolid phosphate (Sivextro®), a prodrug that is converted to the active form tedizolid, was approved by the FDA in 2014.[6][16] Tedizolid exhibits four- to eightfold greater potency than linezolid against staphylococci, enterococci, and streptococci and has a longer half-life, allowing for once-daily dosing.[16][17]

| Antibiotic | FDA Approval Year | Key Characteristics |

| Linezolid | 2000 | First-in-class N-aryl oxazolidinone.[6] |

| Tedizolid | 2014 | Second-generation with enhanced potency and once-daily dosing.[6][16] |

Synthetic Methodologies: Constructing the Core Scaffold

The development of efficient and scalable synthetic routes to N-aryl oxazolidinones has been a significant focus of chemical research. A variety of methods have been established to construct the chiral oxazolidinone ring and introduce the necessary substituents.

Illustrative Synthetic Protocol: A Convergent Approach

One common and versatile strategy involves the coupling of an aryl carbamate with a suitable three-carbon synthon, as developed by researchers at Pharmacia.[18] This method allows for the rapid preparation of diverse oxazolidinone analogues.

Step-by-Step Methodology:

-

Preparation of the Aryl Carbamate: The appropriately substituted aniline is reacted with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base (e.g., pyridine) to yield the corresponding N-aryl carbamate.

-

Synthesis of the C5 Side Chain Synthon: A chiral starting material, such as (R)-glycidyl butyrate, is used to establish the correct stereochemistry at the C5 position.

-

Coupling and Cyclization: The N-aryl carbamate is deprotonated with a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C). The resulting anion then reacts with the chiral epoxide synthon. This is followed by an intramolecular cyclization upon warming to afford the N-aryl-5(S)-hydroxymethyl-2-oxazolidinone.

-

Functional Group Manipulation: The hydroxyl group at the C5-methyl position is then converted to the desired functional group, such as the acetamide found in linezolid, through standard chemical transformations (e.g., conversion to an azide, reduction to an amine, and subsequent acylation).

Figure 2: A representative synthetic pathway for N-aryl oxazolidinones, highlighting the key steps from starting materials to the final product.

The Future Landscape: Addressing Challenges and Expanding Horizons

While N-aryl oxazolidinones have been highly successful, the emergence of resistance, although still relatively rare, is a continuing concern.[14][19] The primary mechanism of resistance involves mutations in the 23S rRNA genes, which reduces the binding affinity of the drug.[19]

Current and future research in this field is focused on several key areas:

-

Overcoming Resistance: Designing novel oxazolidinones that can effectively bind to mutated ribosomes.[19]

-

Enhancing Safety Profiles: Developing analogues with reduced potential for side effects, such as myelosuppression, which can be a concern with long-term therapy.[11][19][20]

-

Broadening the Spectrum: Modifying the oxazolidinone scaffold to improve its activity against Gram-negative bacteria, which has been a long-standing challenge due to the outer membrane permeability barrier.[21]

The continued exploration of this versatile chemical scaffold holds significant promise for the development of the next generation of antibiotics to combat the ever-evolving threat of bacterial resistance.

References

- Buratovich, M. A. (2025). Oxazolidinone antibiotics. Research Starters.

- Piscitelli, S. C., et al. (2001). Oxazolidinones: a new class of synthetic antimicrobial agents. Pharmacotherapy, 21(5), 586-596.

- Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents.

- Brickner, S. J. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets-Infectious Disorders, 1(2), 181-199.

- Ippolito, J. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293.

- Rogers, K. (Date unavailable). Oxazolidinone. Britannica.

- Wikipedia.

- TOKU-E. (Date unavailable). The Oxazolidinone Class of Antibiotics.

- Li, Q., et al. (2024). Discovery of the antibacterial drug Linezolid and its synthetic technology research. Journal of Medicinal Chemistry.

- BenchChem. (2025). The Rise of a New Antibiotic Class: A Technical Guide to the Discovery and History of 4-Oxazolidinones.

- Vaz, R. J., et al. (2019). Oxazolidinones as versatile scaffolds in medicinal chemistry. Medicinal Chemistry Research, 28(9), 1493-1514.

- G. E. B. (2026). Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis.

- Genin, M. J., et al. (2006). Recent developments in the identification of novel oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry, 14(12), 4227-40.

- Shaw, K. J., et al. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241, 48-70.

- Ingenta Connect. (Date unavailable). The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent.

- Azam, M. A., et al. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry.

- Deshpande, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1162-1167.

- Wikipedia.

- Rybak, M. J. (2014). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Expert Opinion on Pharmacotherapy, 15(16), 2353-2363.

- Chemical Papers. (2025).

- Sutcliffe, J. A., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry, 49, 116397.

- Brickner, S. J., et al. (2000). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 4(4), 248-254.

- Tulkens, P. M. (2016). Tedizolid: a novel treatment for Gram + infections and its potential role in clinical practice. SlideShare.

- Zasowski, E. J., et al. (2015). Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic. Clinical Infectious Diseases, 61(1), 135-143.

- ResearchGate. (Date unavailable). Structure-activity relationships governing to the oxazolidinone development.

- Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343.

- Kisgen, J. J., et al. (2014). Tedizolid: a new oxazolidinone antimicrobial. American Journal of Health-System Pharmacy, 71(8), 621-633.

- Wikipedia.

- ResearchGate. (2025). Recent developments with oxazolidinone antibiotics.

- ResearchGate. (Date unavailable).

- Richter, M. F., et al. (2017). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 3(11), 836-844.

- ResearchGate. (Date unavailable). Fe-Catalyzed Synthesis of Substituted N-Aryl Oxazolidines.

- Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazolidinone antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in the identification of novel oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Linezolid - Wikipedia [en.wikipedia.org]

- 15. toku-e.com [toku-e.com]

- 16. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. facm.ucl.ac.be [facm.ucl.ac.be]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The oxazolidinones: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This document details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and offers an in-depth analysis and interpretation of the expected spectra. The presented data is synthesized from established spectroscopic principles and data from analogous structures, providing a robust reference for laboratory practice.

Introduction

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] The incorporation of a 4-hydroxyphenyl group at the N3 position introduces functionalities that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its potential for hydrogen bonding and metabolic transformations. Accurate and reliable analytical methods are therefore essential for the characterization of this compound.

Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for the structural elucidation of organic molecules. NMR spectroscopy offers detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns. This guide will serve as a practical resource for researchers, enabling them to confidently identify and characterize this important chemical entity.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a central 1,3-oxazolidin-2-one ring system, with a p-hydroxyphenyl substituent attached to the nitrogen atom.

Figure 1: 2D structure of this compound.

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data for this compound. The choice of instrumentation and specific parameters may be adapted based on available equipment and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy